1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-(m-tolyl)piperazine, is reacted with an appropriate sulfonyl chloride to form the sulfonyl piperazine intermediate.
Urea Formation: The sulfonyl piperazine intermediate is then reacted with an isocyanate derivative to form the urea linkage.
Final Product Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-(2-(piperazin-1-yl)sulfonyl)ethyl)urea: Lacks the m-tolyl group, which may affect its biological activity.
1-(2-Methoxyethyl)-3-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)urea: Contains a phenyl group instead of the m-tolyl group, which may alter its chemical properties.
Uniqueness
1-(2-Methoxyethyl)-3-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)urea is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as enhanced binding affinity or selectivity for certain targets.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-15-4-3-5-16(14-15)20-8-10-21(11-9-20)26(23,24)13-7-19-17(22)18-6-12-25-2/h3-5,14H,6-13H2,1-2H3,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYXDSGCBIMLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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